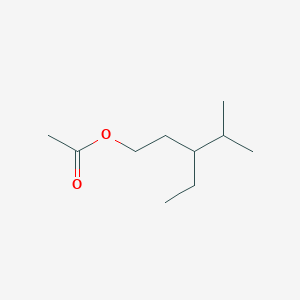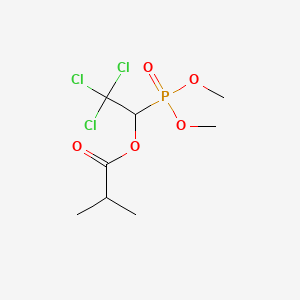
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonic acid group, a trichloro-hydroxyethyl group, and dimethyl ester functionalities, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate typically involves the reaction of trichloroacetaldehyde with dimethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of high-quality this compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
化学反応の分析
Types of Reactions
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications.
科学的研究の応用
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antiparasitic agent.
Industry: Utilized in the formulation of pesticides and herbicides due to its bioactive properties.
作用機序
The mechanism of action of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic clefts and subsequent disruption of neurotransmission. This mechanism is particularly relevant in its use as an insecticide.
類似化合物との比較
Similar Compounds
Dichlorvos: Another organophosphate compound with similar insecticidal properties.
Malathion: An organophosphate insecticide with a different chemical structure but similar mode of action.
Uniqueness
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
4414-14-6 |
|---|---|
分子式 |
C8H14Cl3O5P |
分子量 |
327.5 g/mol |
IUPAC名 |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) 2-methylpropanoate |
InChI |
InChI=1S/C8H14Cl3O5P/c1-5(2)6(12)16-7(8(9,10)11)17(13,14-3)15-4/h5,7H,1-4H3 |
InChIキー |
QIXACPQPEUOETP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




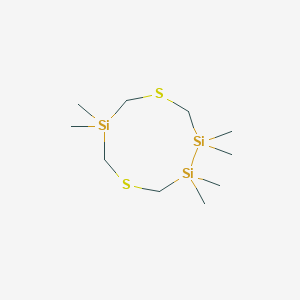

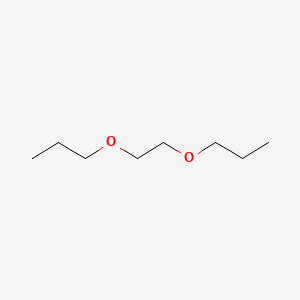
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
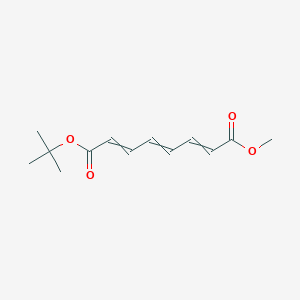
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
